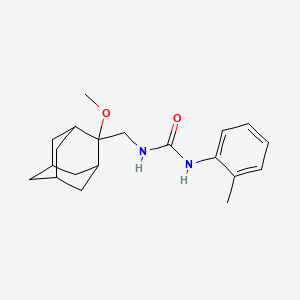

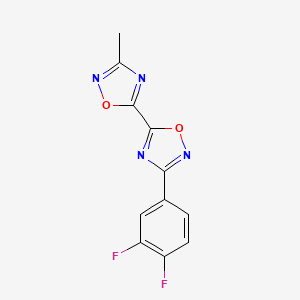

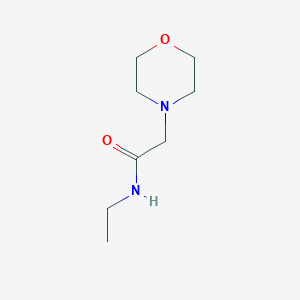

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidines and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In

科学的研究の応用

Electrochemical Methylation

(Norcott et al., 2019) discussed the use of 1-methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me), a stable compound at ambient temperature, in electrochemical methylation. They demonstrated that electrochemical oxidation of TEMPO-Me produces a potent electrophilic methylating agent, effective in methylation via an SN2 mechanism.

Palladium-Catalyzed Aminocarbonylation

(Takács et al., 2014) explored the use of alkoxycarbonylpiperidines, such as 2-(methoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This method efficiently produced carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, respectively.

Dopamine D4 Receptor Antagonists

(Schlachter et al., 1997) identified substituted 4-aminopiperidine compounds with high affinity and selectivity for human dopamine D4 receptors. These compounds, including 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine, could be useful in in vitro studies requiring selective tagging or blockade of dopamine D4 sites.

Ring Contraction in Organic Synthesis

(Tehrani et al., 2000) demonstrated the conversion of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines using boron(III) bromide. This reaction, involving a rare conversion of piperidines to pyrrolidines, proceeds via an intermediate bicyclic aziridinium ion.

Ab Initio Studies in Chemistry

(Saettel & Wiest, 2000) conducted ab initio calculations on substituted pentadienes and heteroanalogues, including (3Z)-3-methoxypenta-1,3-diene, providing insights into the effects of substituents in pericyclic reactions.

Antitumor Agents

(Atwell et al., 1986) synthesized a series of acridine-substituted analogues of amsacrine, including compounds with 3'-methylamino groups. These compounds showed higher levels of DNA binding, water solubility, and in vivo solid tumor activity compared to their amsacrine counterparts.

Fluorescent Chemosensors

(Roy et al., 2019) reported on a rhodamine-based compound as a dual chemosensor for Zn2+ and Al3+ ions. This compound exhibits metal- and ligand-centered dual emissions, showcasing its potential as a magnetoluminescent bifunctional molecular material.

Piperidine Derivatives in Organic Synthesis

(Shono et al., 1984) discussed the anodic oxidation of N-methoxycarbonylpiperidine derivatives, leading to the synthesis of pseudoconhydrine and N-methylpseudoconhydrine, Conium alkaloids.

特性

IUPAC Name |

(3Z)-3-(methoxymethylidene)-1-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-5-3-4-8(6-9)7-10-2/h7H,3-6H2,1-2H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFKDJBAPJINIH-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=COC)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC/C(=C/OC)/C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

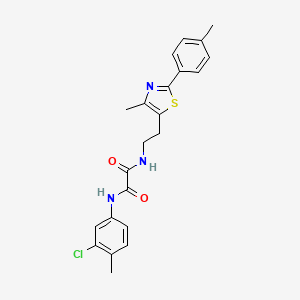

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

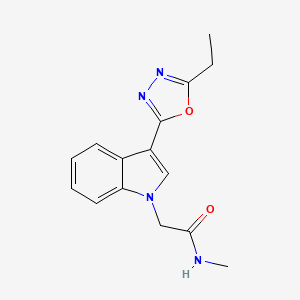

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)

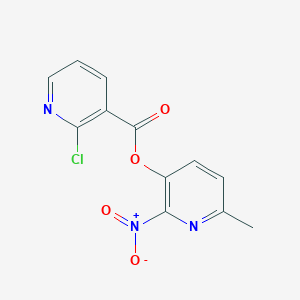

![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)